

In-Depth Technical Guide: Pharmacokinetic Profile of Oral SDI-118

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SDI-118 is an orally active, small molecule modulator of the synaptic vesicle glycoprotein 2A (SV2A), a protein that plays a crucial role in the regulation of synaptic transmission.[1][2][3] Developed by Syndesi Therapeutics, **SDI-118** is being investigated for its potential to treat cognitive impairment associated with various central nervous system disorders, including Alzheimer's Disease and major depressive disorder.[1][4][5] Unlike other SV2A ligands with anti-convulsant properties, **SDI-118** has shown pro-cognitive effects in preclinical models.[3] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of oral **SDI-118**, compiled from data disclosed in early-phase clinical trials.

Core Pharmacokinetic Profile Summary of Key Findings

Early clinical development has established that **SDI-118** possesses a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[1][6][7] The compound exhibits linear pharmacokinetics, and its absorption is not significantly affected by food.[3][8] Following oral administration, **SDI-118** effectively penetrates the brain and demonstrates dose-proportional engagement with its target, SV2A.[3][8]

Data from Phase I Clinical Trials



The following tables summarize the available quantitative pharmacokinetic data from the first-in-human (FIH) single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **SDI-118** in Healthy Male Subjects

Parameter	Value	Conditions/Notes
Dose Range	Up to 80 mg	Single oral doses.[3][8]
Tmax (median)	1.5 hours	Fasted state.[9]
4.0 hours	Fed state (high-fat meal).[9]	
Terminal Half-Life (t½)	34 - 50 hours	Apparent mean terminal elimination half-life.[9]
Dose Proportionality	Linear	Observed across the tested dose range.[3][8]
Food Effect	No significant impact on Cmax and AUC	Tmax was delayed.[3][8][9]

Table 2: Target Engagement and Exposure-Response Relationship



Parameter	Value	Method/Notes
Target	Synaptic Vesicle Glycoprotein 2A (SV2A)	
IC50	13 nM	In vitro radioligand binding assay using human recombinant SV2A.[2][3]
EC50 for Target Occupancy	~25 ng/mL	Estimated plasma concentration to achieve 50% SV2A occupancy.[9]
Predicted 90% Occupancy	~200 ng/mL	Plasma concentration predicted to result in ~90% of maximal SV2A occupancy.[9]
Target Occupancy at Highest Tested Dose	> 95%	Calculated SV2A occupancy at the highest dose in the MAD study.[1][7]

Experimental Protocols First-in-Human, Single Ascending Dose (SAD) Study

This study was a randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of **SDI-118**.

- Study Population: 32 healthy male subjects.[3][8]
- Dosing: Single ascending oral doses of up to 80 mg were administered.[3][8] The initial 0.3 mg dose was given as a liquid formulation, while subsequent doses (1 mg and higher) were administered as powder in capsules.[3]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of SDI-118.
- Food Effect Assessment: A subset of seven subjects participated in a food effect evaluation,
 where the pharmacokinetics of SDI-118 were compared under fasted and fed (high-fat meal)



conditions.[3][8]

 Target Engagement Assessment: Positron Emission Tomography (PET) imaging with the specific SV2A ligand [11C]-UCB-J was utilized in a cohort of eight subjects to quantify the occupancy of SV2A in the brain and its relationship with plasma drug concentrations.[3][8]
 [10]

Multiple Ascending Dose (MAD) Study

This study aimed to evaluate the safety, tolerability, and pharmacokinetics of **SDI-118** following repeated administration.

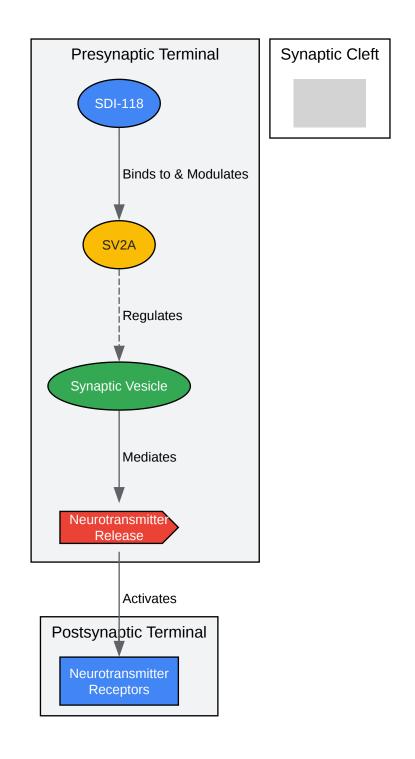
- Study Population: Healthy young and elderly male and female participants.[1][4][7]
- Dosing Regimen: Multiple ascending doses were administered over a 14-day period.[1][4][7]
- Primary Endpoints: Safety, tolerability, and pharmacokinetics.

Visualizations

Mechanism of Action: SV2A Modulation

The following diagram illustrates the proposed mechanism of action for **SDI-118** at the presynaptic terminal.





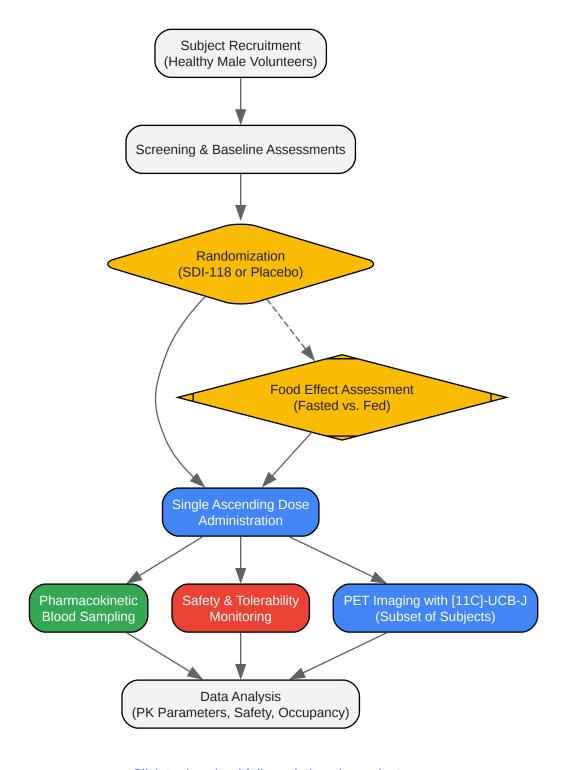
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Caption: High-level overview of **SDI-118**'s modulation of SV2A at the presynaptic terminal.

Experimental Workflow: First-in-Human SAD Study



The diagram below outlines the key stages of the first-in-human single ascending dose clinical trial for **SDI-118**.



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Caption: Workflow of the SDI-118 first-in-human single ascending dose (SAD) trial.



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